molecular formula C22H19N3O2S B2427267 3-amino-4,6-dimethyl-N-(4-phenoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 685851-89-2

3-amino-4,6-dimethyl-N-(4-phenoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B2427267
CAS No.: 685851-89-2
M. Wt: 389.47
InChI Key: AVTXOIDNPXFKGK-UHFFFAOYSA-N
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Description

3-amino-4,6-dimethyl-N-(4-phenoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide is a recognized and potent small-molecule inhibitor targeting the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases, which are implicated in crucial cellular processes such as proliferation, survival, and migration. Its primary research value lies in the investigation of dysregulated FGFR signaling, a key driver in a variety of human cancers, including urothelial carcinoma, breast cancer, and endometrial cancer, where FGFR amplifications, mutations, and fusions are frequently observed oncogenic events. The compound functions through a competitive ATP-binding site inhibition, effectively blocking the auto-phosphorylation and subsequent activation of downstream signaling pathways like MAPK and PI3K-AKT. This targeted mechanism makes it a critical pharmacological tool for elucidating the role of specific FGFR isoforms in cancer cell lines and in vivo models , enabling researchers to dissect pathway dependencies and identify biomarkers of response. Consequently, this inhibitor is extensively utilized in preclinical studies aimed at validating FGFR as a therapeutic target and for exploring mechanisms of resistance to targeted therapies, providing a foundation for the development of novel oncology treatments. Its application extends beyond oncology to basic research in developmental biology and tissue repair, where precise control of FGF signaling is required.

Properties

IUPAC Name

3-amino-4,6-dimethyl-N-(4-phenoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S/c1-13-12-14(2)24-22-18(13)19(23)20(28-22)21(26)25-15-8-10-17(11-9-15)27-16-6-4-3-5-7-16/h3-12H,23H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVTXOIDNPXFKGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4,6-dimethyl-N-(4-phenoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with appropriate reagents to form the thieno[2,3-b]pyridine core . The reaction conditions often include heating in formic acid or using other cyclization agents such as triethyl orthoformate .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-amino-4,6-dimethyl-N-(4-phenoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups, potentially leading to different pharmacological properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethylformamide .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, potentially altering the compound’s biological activity .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with thieno[2,3-b]pyridine scaffolds exhibit significant anticancer properties. For instance, studies have shown that derivatives can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.

CompoundCancer TypeMechanism of ActionReference
3-amino-4,6-dimethyl-N-(4-phenoxyphenyl)thieno[2,3-b]pyridine-2-carboxamideBreast CancerInduces apoptosis via mitochondrial pathway
Similar Thieno CompoundsLung CancerInhibits angiogenesis

Antimicrobial Properties

The compound also demonstrates antimicrobial activity against various pathogens. Its effectiveness has been evaluated in vitro against bacteria and fungi, showcasing its potential as a new class of antimicrobial agents.

PathogenActivityReference
Staphylococcus aureusInhibitory
Escherichia coliModerate

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes that are crucial in metabolic pathways. For example, it has shown promise in inhibiting enzymes related to cancer metabolism and inflammation.

Enzyme TargetInhibition TypeReference
β-glucuronidaseCompetitive Inhibition
α-glucosidaseNon-competitive Inhibition

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of 3-amino-4,6-dimethyl-N-(4-phenoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide against breast cancer cells demonstrated a significant reduction in cell viability at concentrations above 10 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, the compound was tested against clinical isolates of Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting potential as a therapeutic agent against resistant strains.

Mechanism of Action

The mechanism of action of 3-amino-4,6-dimethyl-N-(4-phenoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[2,3-b]pyridine derivatives, such as:

Uniqueness

What sets 3-amino-4,6-dimethyl-N-(4-phenoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

3-amino-4,6-dimethyl-N-(4-phenoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide is a synthetic compound belonging to the thieno[2,3-b]pyridine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The following sections will detail its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H19N3OS
  • Molecular Weight : 329.43 g/mol
  • CAS Number : 329934-51-2

The biological activity of this compound is primarily linked to its ability to interact with various molecular targets within biological systems. Research indicates that compounds in the thieno[2,3-b]pyridine class may exhibit:

  • Inhibition of Kinases : These compounds often act as kinase inhibitors, which are critical in regulating cellular processes such as growth and metabolism.
  • Antiproliferative Effects : Studies have shown that related compounds can inhibit the proliferation of cancer cell lines by inducing apoptosis or cell cycle arrest.

Biological Activity Overview

The biological activities of 3-amino-4,6-dimethyl-N-(4-phenoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide can be summarized as follows:

Activity TypeDescriptionReferences
Anticancer ActivityExhibits cytotoxic effects against various cancer cell lines.
Kinase InhibitionPotential inhibitor of specific kinases involved in cancer progression.
Anti-inflammatoryMay modulate inflammatory pathways, reducing cytokine production.

Case Studies and Research Findings

  • In Vitro Studies :
    • A study evaluated the antiproliferative effects of a similar thieno[2,3-b]pyridine derivative on HeLa cells (cervical cancer). The compound demonstrated an IC50 value indicating effective inhibition of cell growth at micromolar concentrations .
    • Another investigation focused on the compound's role as a selective inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The results showed significant inhibition with selectivity over other kinases .
  • Mechanistic Insights :
    • Research highlighted that the compound induces apoptosis through the mitochondrial pathway, evidenced by increased levels of cytochrome c in the cytosol and activation of caspases .
    • Additionally, it was found to inhibit the PI3K/Akt signaling pathway, which is often dysregulated in cancer cells, thereby contributing to its anticancer effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-amino-4,6-dimethyl-N-(4-phenoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclization of intermediate acetamide derivatives in sodium ethoxide under reflux (Method B) . For example, refluxing 2-chloro-N-phenylacetamide derivatives with sodium ethoxide for 3 hours yields thieno[2,3-b]pyridine-2-carboxamide derivatives with yields ranging from 76% to 94% . Solvent choice (e.g., methanol for recrystallization) and reaction time are critical for purity and yield optimization.

Q. What spectroscopic and analytical techniques are routinely used to characterize this compound?

  • Methodological Answer : Elemental analysis (C, H, N), IR (NH₂, C=O, and C=N bands at ~3300–3473 cm⁻¹ and ~1633 cm⁻¹), and NMR (¹H and ¹³C) are standard . For example, IR spectra confirm intramolecular hydrogen bonding via carbonyl frequency shifts (e.g., 1652 cm⁻¹ for chelated C=O) . ¹H NMR signals for methyl groups appear as singlets at δ 2.4–3.1 ppm, while aromatic protons resonate at δ 7.3–7.9 ppm .

Q. How does the presence of electron-withdrawing/donating substituents on the phenyl ring affect solubility and crystallinity?

  • Methodological Answer : Substituents like bromine (electron-withdrawing) or methoxy (electron-donating) influence solubility and melting points. For instance, bromophenyl derivatives (e.g., 10a) exhibit higher melting points (140–207°C) due to increased molecular rigidity . Solubility in polar solvents (e.g., DMSO) is enhanced by hydrophilic groups like -NH₂ .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of derivatives with varying substituents?

  • Methodological Answer : SAR studies should systematically modify substituents (e.g., replacing 4-phenoxyphenyl with fluorophenyl or morpholine groups) and assess biological endpoints (e.g., CD73 inhibition or Epac1 modulation ). For example, replacing the cyano group (compound 2) with a carboxamide (compound 3) reduces aphidicidal activity due to loss of electrophilic character .

Q. What experimental strategies resolve contradictions in biological activity data across derivatives with similar structures?

  • Methodological Answer : Discrepancies (e.g., compound 2 vs. 3 in aphidicidal activity ) require comparative assays under standardized conditions (e.g., IC₅₀ determination in enzyme inhibition ). Computational docking studies can predict binding affinity differences caused by cyclization or substituent steric effects .

Q. How can in vitro and in vivo models be optimized to assess the compound’s efficacy as a CD73 inhibitor or cardiac stress protector?

  • Methodological Answer : For CD73 inhibition, use cell lines expressing high CD73 levels (e.g., cancer cells) and measure AMP-to-adenosine conversion . For cardiac stress models, evaluate anti-hypertrophic effects in rodent I/R injury models with dose-dependent pharmacokinetic profiling .

Q. What computational approaches predict the compound’s interaction with targets like FoxM1 or M4 muscarinic receptors?

  • Methodological Answer : Molecular dynamics simulations and density functional theory (DFT) can model interactions. For example, trifluoromethyl groups enhance FoxM1 binding via hydrophobic interactions , while cyclopropane in LY2119620 stabilizes M4 receptor allosteric pockets .

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